3-(methylsulfanyl)-4H-1,2,4-triazolehydroiodide
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Overview
Description
3-(methylsulfanyl)-4H-1,2,4-triazole hydroiodide is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methylsulfanyl group attached to the triazole ring and is combined with hydroiodide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylsulfanyl)-4H-1,2,4-triazole hydroiodide typically involves the reaction of 3-(methylsulfanyl)-1,2,4-triazole with hydroiodic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydroiodide salt. The process may involve the following steps:
Preparation of 3-(methylsulfanyl)-1,2,4-triazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of Hydroiodide Salt: The 3-(methylsulfanyl)-1,2,4-triazole is then reacted with hydroiodic acid to form the hydroiodide salt.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and concentration, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(methylsulfanyl)-4H-1,2,4-triazole hydroiodide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The hydroiodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like halides, cyanides, or amines can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(methylsulfanyl)-4H-1,2,4-triazole hydroiodide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(methylsulfanyl)-4H-1,2,4-triazole hydroiodide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. The methylsulfanyl group may enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
- 2-aminopyrimidine derivatives
Uniqueness
3-(methylsulfanyl)-4H-1,2,4-triazole hydroiodide is unique due to its specific substitution pattern and the presence of the hydroiodide ion. This gives it distinct chemical properties and reactivity compared to other triazole derivatives.
Conclusion
3-(methylsulfanyl)-4H-1,2,4-triazole hydroiodide is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure allows it to participate in a wide range of chemical reactions, making it a valuable tool in the synthesis of complex molecules and the study of biochemical processes.
Properties
Molecular Formula |
C3H6IN3S |
---|---|
Molecular Weight |
243.07 g/mol |
IUPAC Name |
5-methylsulfanyl-1H-1,2,4-triazole;hydroiodide |
InChI |
InChI=1S/C3H5N3S.HI/c1-7-3-4-2-5-6-3;/h2H,1H3,(H,4,5,6);1H |
InChI Key |
KNRUVOHPNKWJLT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=NN1.I |
Origin of Product |
United States |
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